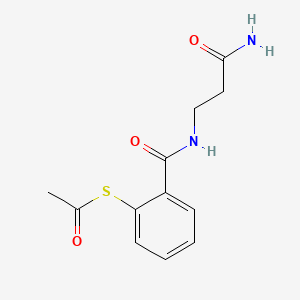

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SCH-202676 hydrobromide is a novel thiadiazole compound . It has been identified as an inhibitor of both agonist and antagonist binding to a number of G protein-coupled receptors (GPCRs) . GPCRs play a central role in the recognition and signal transduction of hormones and neurotransmitters .

Molecular Structure Analysis

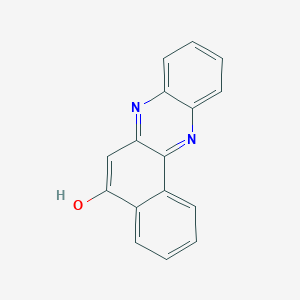

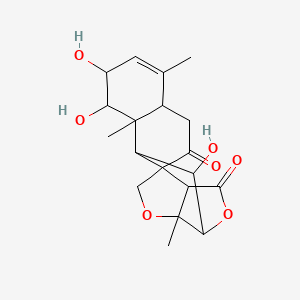

The molecular formula of SCH-202676 hydrobromide is C15H14BrN3S . Its molecular weight is 348.27 (anhydrous) . It is supplied as a yellow solid .Chemical Reactions Analysis

SCH-202676 hydrobromide is a sulphydryl-reactive compound . It inhibits a variety of GPCRs including adenosine, opioid, muscarinic, adrenergic and dopaminergic receptors .Physical and Chemical Properties Analysis

SCH-202676 hydrobromide is a yellow solid . Its melting point is between 240.0-240.8 °C . It is soluble in DMSO (40 mg/ml) but insoluble in water .科学的研究の応用

Interaction with M1 Muscarinic Acetylcholine Receptors : SCH-202676 has been identified as a novel modulator for G protein-coupled receptors. It showed a unique interaction with the M1 muscarinic acetylcholine receptor (mAChR), suggesting a dual mode of ligand-receptor interaction involving both extra- and intracellular attachment points on the M1 mAChR. This interaction differs based on whether it is studied in intact versus broken cell preparations (Lanzafame & Christopoulos, 2004).

Allosteric Modulation of Agonist and Antagonist Binding to GPCRs : SCH-202676 is recognized as an inhibitor of both agonist and antagonist binding to G protein-coupled receptors (GPCRs). This compound has been shown to affect a range of structurally distinct GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors, without directly affecting G protein activity. This suggests a unique ability to regulate agonist and antagonist binding to GPCRs, possibly by interacting with a structural motif common to many GPCRs or by affecting an accessory protein regulating GPCR function (Fawzi et al., 2001).

Development of Composite Materials : In materials science, SCH-202676 hydrobromide is used in the preparation of novel composite materials. For example, a study on silk fibroin/collagen/hydroxyapatite composite scaffolds, identified as SCH scaffolds, demonstrated their potential in biomedical applications due to their structure and biocompatibility (Mou et al., 2013).

Drug Delivery Systems : SCH-202676 hydrobromide is also being explored in the development of smart drug delivery systems. A study on smart composite hydrogels (SCHs) incorporating chitosan microspheres within a thermoresponsive hydrogel demonstrated the potential for controlled drug release, highlighting its applicability in pharmacology and material science (Constantin et al., 2017).

Bio-Inspired Structural Color Hydrogel : SCH-202676 hydrobromide has been used in the development of bio-inspired multi-responsive structural color hydrogels. These hydrogels demonstrate angle-independent color changes in response to temperature, NIR irradiation, and electric signals, suggesting applications in sensing, display, and anti-counterfeiting technologies (Cai et al., 2021).

作用機序

SCH-202676 hydrobromide inhibits radioligand binding to a number of structurally-distinct, heterologously-expressed GPCRs . It does not inhibit binding of the radioligand to the epidermal growth factor receptor, a receptor tyrosine kinase that is not G protein coupled . SCH-202676 hydrobromide had no direct effect on G protein activity, and its inhibitory effects were reversible .

Safety and Hazards

特性

IUPAC Name |

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYGOWVFDGULLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017393 |

Source

|

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265980-25-4 |

Source

|

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

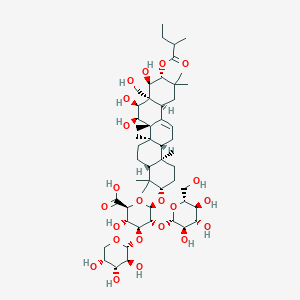

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)